Cas no 81926-28-5 (methyl 4-(chlorosulfonyl)butanoate)

methyl 4-(chlorosulfonyl)butanoate structure
81926-28-5 structure
Product Name:methyl 4-(chlorosulfonyl)butanoate
Numero CAS:81926-28-5
MF:C5H9ClO4S
MW:200.640559911728
MDL:MFCD09803016
CID:2182667
PubChem ID:10608119
Update Time:2024-10-27

methyl 4-(chlorosulfonyl)butanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 4-chlorosulfonyl-butanoate
    • methyl 4-chlorosulfonylbutanoate
    • methyl 4-(chlorosulfonyl)butanoate
    • 81926-28-5
    • DTXSID20442403
    • BS-13462
    • methyl 4-(chlorosulfonyl)butyrate
    • DB-117585
    • Methyl 4-(chlorosulfonyl)butanoate, AldrichCPR
    • methyl4-(chlorosulfonyl)butanoate
    • 3-(Methoxycarbonyl)propane-1-sulphonyl chloride, Methyl 4-(chlorosulphonyl)butyrate
    • JJXNQSGCXYTONF-UHFFFAOYSA-N
    • MFCD09803016
    • SCHEMBL1098601
    • EN300-31554
    • G85904
    • SB38870
    • AKOS000164144
    • Butanoic acid, 4-(chlorosulfonyl)-, methyl ester
    • CS-0341035
    • MDL: MFCD09803016
    • Inchi: 1S/C5H9ClO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3
    • Chiave InChI: JJXNQSGCXYTONF-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCS(Cl)(=O)=O)OC

Proprietà calcolate

  • Massa esatta: 199.9910076g/mol
  • Massa monoisotopica: 199.9910076g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 5
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 68.8Ų

methyl 4-(chlorosulfonyl)butanoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0568-1g
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 96%
1g
3222.56CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0568-5g
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 96%
5g
11702.99CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0568-500mg
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 96%
500mg
2035.3CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0568-250mg
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 96%
250mg
1441.67CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0568-100mg
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 96%
100mg
1102.46CNY 2021-05-08
eNovation Chemicals LLC
D266230-1g
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 97%
1g
$465 2024-08-03
eNovation Chemicals LLC
Y1009215-100mg
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 95%
100mg
$240 2024-07-28
eNovation Chemicals LLC
Y1009215-250mg
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 95%
250mg
$340 2024-07-28
eNovation Chemicals LLC
Y1009215-500mg
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 95%
500mg
$455 2024-07-28
eNovation Chemicals LLC
Y1009215-1g
Methyl 4-chlorosulfonyl-butanoate
81926-28-5 95%
1g
$555 2024-07-28

methyl 4-(chlorosulfonyl)butanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorine Solvents: Water
Riferimento
An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis
Backes, Bradley J.; et al, Journal of Organic Chemistry, 1999, 64(7), 2322-2330

Metodo di produzione 2

Condizioni di reazione
Riferimento
Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists
Ye, Xiang-Yang; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2539-2545

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium sulfite Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  30 min, 160 °C; 160 °C → 25 °C
1.2 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Toluene ;  50 °C
1.3 Reagents: Water
Riferimento
Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation
Zhong, Dayou; et al, Organic Letters, 2019, 21(15), 5808-5812

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol
2.1 Reagents: Chlorine Solvents: Water
Riferimento
An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis
Backes, Bradley J.; et al, Journal of Organic Chemistry, 1999, 64(7), 2322-2330

methyl 4-(chlorosulfonyl)butanoate Raw materials

methyl 4-(chlorosulfonyl)butanoate Preparation Products

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD